N,N-Dimethyl-3-(cyclopropyl)-propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-3-(cyclopropyl)-propanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a cyclopropyl group attached to the third carbon of the propanamide chain, with two methyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-3-(cyclopropyl)-propanamide can be achieved through several methods. One common approach involves the reaction of cyclopropylcarboxylic acid with N,N-dimethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an inert solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-3-(cyclopropyl)-propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield primary amines.
Substitution: The amide group can undergo nucleophilic substitution reactions with reagents like alkyl halides to form substituted amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Alkyl halides in the presence of a base such as sodium hydride in an aprotic solvent like dimethyl sulfoxide.
Major Products:
Oxidation: Cyclopropylcarboxylic acid derivatives.
Reduction: Cyclopropylmethylamine derivatives.
Substitution: N-alkyl-N,N-dimethyl-3-(cyclopropyl)-propanamide derivatives.
Scientific Research Applications
Chemistry: N,N-Dimethyl-3-(cyclopropyl)-propanamide is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit interesting biological activities, making it a valuable tool in drug discovery and development.
Medicine: The compound and its derivatives have potential applications in medicinal chemistry. They may serve as lead compounds for the development of new pharmaceuticals targeting specific biological pathways.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-3-(cyclopropyl)-propanamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives used.
Comparison with Similar Compounds
- N,N-Dimethyl-3-(phenyl)-propanamide
- N,N-Dimethyl-3-(naphthyl)-propanamide
- N,N-Dimethyl-3-(cyclohexyl)-propanamide
Comparison: N,N-Dimethyl-3-(cyclopropyl)-propanamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. Compared to its analogs with phenyl, naphthyl, or cyclohexyl groups, the cyclopropyl derivative may exhibit different reactivity and biological activity. The small, strained cyclopropyl ring can influence the compound’s interaction with molecular targets, potentially leading to unique applications in various fields.
Properties
IUPAC Name |
3-cyclopropyl-N,N-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-9(2)8(10)6-5-7-3-4-7/h7H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHROJUVGLXBMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC1CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.